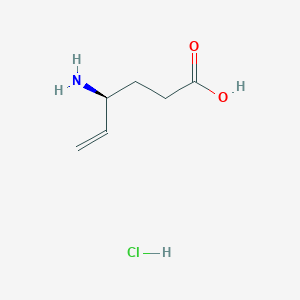
(S)-4-Aminohex-5-enoic acid hydroChloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-Aminohex-5-enoic acid hydrochloride is a chemical compound with a unique structure that includes an amino group and an unsaturated carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Aminohex-5-enoic acid hydrochloride typically involves the reaction of specific precursors under controlled conditions. One common method involves the use of amino acids as starting materials, which are then subjected to a series of chemical reactions to introduce the desired functional groups. The reaction conditions often include the use of catalysts, specific temperatures, and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully monitored and controlled. The use of automated systems and advanced analytical techniques ensures the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-Aminohex-5-enoic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group is replaced by another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(S)-4-Aminohex-5-enoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other proteins.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use in drug development.
Industry: The compound is used in the production of various chemicals and materials, contributing to advancements in industrial processes.
Wirkmechanismus
The mechanism of action of (S)-4-Aminohex-5-enoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminobutyric acid (GABA): A neurotransmitter in the central nervous system.
6-Aminocaproic acid: Used in medicine to reduce bleeding.
4-Aminobenzoic acid: A precursor in the synthesis of folic acid.
Uniqueness
(S)-4-Aminohex-5-enoic acid hydrochloride is unique due to its specific structure, which includes an unsaturated carbon chain and an amino group. This structure allows it to participate in a variety of chemical reactions and interact with biological systems in ways that similar compounds may not.
Eigenschaften
Molekularformel |
C6H12ClNO2 |
|---|---|
Molekulargewicht |
165.62 g/mol |
IUPAC-Name |
(4S)-4-aminohex-5-enoic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO2.ClH/c1-2-5(7)3-4-6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H/t5-;/m1./s1 |
InChI-Schlüssel |
FBNKOYLPAMUOHS-NUBCRITNSA-N |
Isomerische SMILES |
C=C[C@H](CCC(=O)O)N.Cl |
Kanonische SMILES |
C=CC(CCC(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


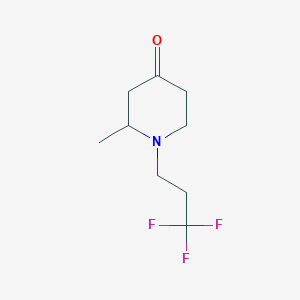
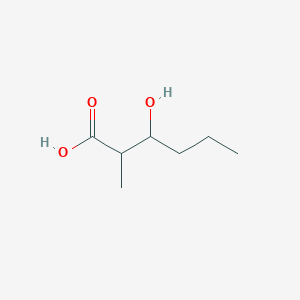
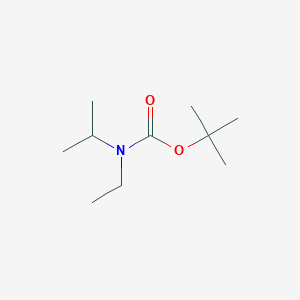
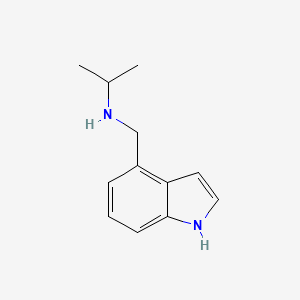
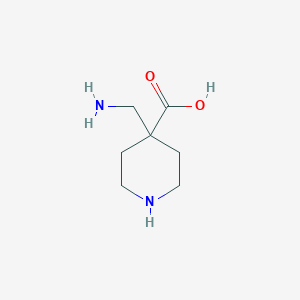
![1-Oxaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B13327821.png)

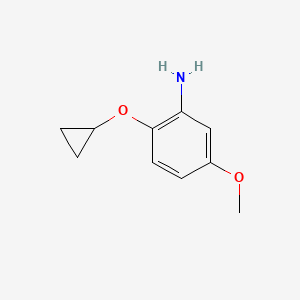
![3-Bromo-2-methyl-4-(4-(trifluoromethyl)benzyl)-4H-thieno[3,2-b]pyrrole](/img/structure/B13327849.png)
![(1-Oxa-8-azaspiro[5.5]undecan-7-yl)methanamine](/img/structure/B13327852.png)
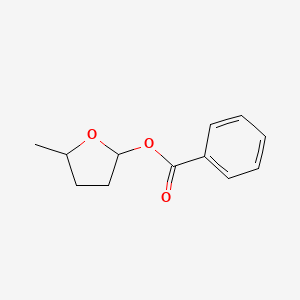
![(S)-7-(5,5-Difluoropiperidin-3-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13327863.png)
![2-(2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid](/img/structure/B13327865.png)

